2-[(E)-prop-1-enoxy]pyridine
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Overview
Description
2-[(E)-prop-1-enoxy]pyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-prop-1-enoxy]pyridine typically involves the reaction of pyridine with propenyl halides under basic conditions. One common method is the reaction of pyridine with 1-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-prop-1-enoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-prop-1-enoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-prop-1-enoxy]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-1-Propenyl]pyridine: Similar structure but lacks the oxygen atom in the propenyl group.
2-Vinylpyridine: Contains a vinyl group instead of a propenyl group.
2-Allylpyridine: Contains an allyl group instead of a propenyl group.
Uniqueness
2-[(E)-prop-1-enoxy]pyridine is unique due to the presence of the propen-1-yloxy group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
179938-97-7 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.166 |
IUPAC Name |
2-[(E)-prop-1-enoxy]pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-7H,1H3/b7-2+ |
InChI Key |
HSQIUNHYZOLOCX-FARCUNLSSA-N |
SMILES |
CC=COC1=CC=CC=N1 |
Synonyms |
Pyridine, 2-(1-propenyloxy)-, (E)- (9CI) |
Origin of Product |
United States |
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